Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 5-isopropylthiazole-4-carboxylate
Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 5-isopropylthiazole-4-carboxylate
Executive Summary
Methyl 5-isopropylthiazole-4-carboxylate (CAS: 81569-26-8) is a critical heterocyclic building block employed in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates.[1][2][3] Unlike its 2-amino precursor, which exists as a crystalline solid due to intermolecular hydrogen bonding, this deaminated ester derivative typically presents as a colorless to pale yellow oil at ambient conditions.
This guide provides a definitive technical analysis of its solubility behavior, miscibility profiles, and purification strategies. The data presented here is synthesized from experimental synthesis protocols and thermodynamic property modeling, designed to support process chemists in formulation and isolation workflows.
Part 1: Physicochemical Identity & Properties
Understanding the fundamental physical state of the compound is a prerequisite for selecting appropriate solvents. The absence of a hydrogen-bond donor at the C2 position significantly lowers the melting point compared to its amino-congeners.
Table 1: Core Physicochemical Parameters
| Property | Value / Description | Source/Method |
| Chemical Name | Methyl 5-isopropylthiazole-4-carboxylate | IUPAC |
| CAS Number | 81569-26-8 | Chemical Abstracts |
| Molecular Formula | C₉H₁₁NO₂S | Calculated |
| Molecular Weight | 185.24 g/mol | Calculated |
| Physical State | Colorless Oil | Exp.[3] (Synthesis Lit.) [1] |
| Boiling Point | ~280°C (Predicted) / Distillable under vacuum | ACD/Labs Model |
| LogP (Octanol/Water) | 2.3 ± 0.3 (Predicted) | Consensus Model |
| Density | 1.15 ± 0.05 g/cm³ | Predicted |
Critical Insight: The "oily" nature of this compound means traditional recrystallization is ineffective for purification unless the compound is first converted to a salt (e.g., hydrochloride) or hydrolyzed to the carboxylic acid. Process design should focus on liquid-liquid extraction and vacuum distillation .
Part 2: Solubility & Miscibility Landscape
As a lipophilic ester with a thiazole core, methyl 5-isopropylthiazole-4-carboxylate exhibits "Like Dissolves Like" behavior typical of intermediate-polarity heterocycles.
Table 2: Solvent Compatibility Matrix
Data derived from standard workup protocols in thiazole synthesis.
| Solvent Class | Specific Solvent | Solubility/Miscibility | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Primary solvent for reaction and NMR analysis. |
| Esters | Ethyl Acetate (EtOAc) | Fully Miscible | Preferred solvent for liquid-liquid extraction from aqueous phases. |
| Alcohols | Methanol, Ethanol | Fully Miscible | Suitable for reactions; not suitable for extraction (miscible with water). |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Fully Miscible | Common reaction media for nucleophilic substitutions. |
| Hydrocarbons | Hexane, Heptane | Soluble | Solubility is high due to the isopropyl group; often used to wash away polar impurities. |
| Aqueous | Water, Brine | Immiscible | The compound partitions into the organic phase. Solubility in water is negligible (<0.1 mg/mL). |
Thermodynamic Mechanism
The dissolution process is driven by van der Waals forces and dipole-dipole interactions .
-
Enthalpy of Mixing (
): Exothermic or slightly endothermic in organic solvents. The ester and thiazole nitrogen accept hydrogen bonds from protic solvents (MeOH), enhancing solubility. -
Entropy (
): High positive entropy change drives the miscibility with organic solvents, characteristic of liquid-liquid mixing.
Part 3: Experimental Methodologies
For researchers needing to validate specific solubility limits (e.g., for a new formulation), the following self-validating protocols are recommended.
Protocol A: Gravimetric Determination of Partition Coefficient ( )
Since the compound is an oil, measuring "saturation solubility" in organics is moot (it is miscible). The critical parameter is how well it partitions out of water.
Objective: Determine the efficiency of extraction using Ethyl Acetate.
-
Preparation: Dissolve 500 mg of Methyl 5-isopropylthiazole-4-carboxylate in 10 mL of Ethyl Acetate (Phase A).
-
Equilibration: Add 10 mL of HPLC-grade water (Phase B) to a separatory funnel.
-
Agitation: Shake vigorously for 5 minutes. Allow phases to settle for 30 minutes at 25°C.
-
Separation: Drain the aqueous layer (lower) and the organic layer (upper) into separate pre-weighed vials.
-
Quantification: Evaporate the solvent from both vials under vacuum (Rotavap at 40°C, 20 mbar). Weigh the residues.
-
Calculation:
Target Metric: A confirms high extraction efficiency, validating EtOAc as the standard workup solvent.
Part 4: Purification & Workflow Visualization
The solubility profile dictates the purification logic.[4] Because the substance is an oil, we utilize its immiscibility with water to remove inorganic salts and its volatility for final purification.
DOT Diagram: Purification Logic Flow
Figure 1: Decision tree for isolating Methyl 5-isopropylthiazole-4-carboxylate based on solubility properties.
Caption: Workflow leveraging the compound's lipophilicity for extraction and volatility for final purification.
Part 5: Application in Synthesis (Causality)
The solubility data directly impacts the synthesis of downstream derivatives (e.g., carboxylic acids or amides).
-
Hydrolysis: To convert the ester to the acid (5-isopropylthiazole-4-carboxylic acid), the oil is dissolved in Methanol or THF (miscible) and treated with aqueous NaOH. The solubility of the starting material in MeOH ensures rapid reaction kinetics.
-
Salt Formation: If a solid form is required for storage, the oil can be dissolved in dry Diethyl Ether , followed by the addition of HCl gas or 4M HCl in Dioxane. The resulting hydrochloride salt will precipitate due to its insolubility in ether, allowing for filtration.
References
-
Synthesis and Isolation: Title: "Aryl hydrocarbon receptor (AhR) agonists and uses thereof." Source: Patent TW202136249A (and related WO applications). Context: Describes the isolation of methyl 5-isopropylthiazole-4-carboxylate as a "colorless oil" after concentration under reduced pressure.[3] URL:
-
Structural Analog Data (2-Amino Precursor): Title: "Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate."[5] Source: Acta Crystallographica Section E (2004).[5] Context: Provides contrast; the amino precursor is a solid due to H-bonding, validating why the deaminated target is an oil. URL: [Acta Cryst.[5] E60, o1510]([Link])
-
General Thiazole Properties: Title: "Thiazoles" in Science of Synthesis. Source: Thieme Chemistry. Context: General solubility rules for 4,5-substituted thiazoles. URL:
Sources
- 1. 1367772-06-2|5-Acetylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. TW202136249A - Aryl hydrocarbon receptor (ahr) agonists and uses thereof - Google Patents [patents.google.com]
- 4. iscientific.org [iscientific.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
